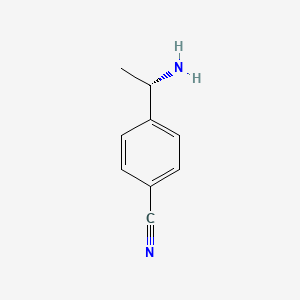

(S)-4-(1-aminoethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLULJYEHSQFU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652714 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36244-70-9 | |

| Record name | 4-[(1S)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-(1-aminoethyl)benzonitrile: A Chiral Intermediate for Novel Therapeutics

This guide provides a comprehensive technical overview of (S)-4-(1-aminoethyl)benzonitrile, a chiral building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, and its emerging role as a potential therapeutic agent, particularly as a potassium channel modulator.

Molecular Structure and Chemical Identity

This compound is a chiral aromatic amine. The core structure consists of a benzonitrile moiety—a benzene ring substituted with a nitrile group (-C≡N)—and a chiral (S)-1-aminoethyl group at the para position.[1] This specific stereochemistry is crucial for its biological activity and interactions with chiral targets such as enzymes and receptors.

The presence of a primary amine, a chiral center, and an aromatic nitrile group makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of neuroactive compounds and antidepressants.[2]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1S)-1-(4-cyanophenyl)ethan-1-amine |

| CAS Number | 36244-70-9[3] |

| Molecular Formula | C₉H₁₀N₂[3] |

| Molecular Weight | 146.19 g/mol [3] |

| SMILES | N--INVALID-LINK--c1ccc(C#N)cc1 |

The hydrochloride salt of the (S)-enantiomer is also commonly used, particularly to improve solubility and stability.[1][4] It is typically a white to off-white solid that is soluble in water.[1][4]

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for some properties of this compound are not widely published, predicted values provide a useful starting point.

| Property | Value (Predicted) | Source |

| Boiling Point | 273.7 ± 23.0 °C | [4] |

| Density | 1.06 ± 0.1 g/cm³ | [4] |

| pKa | 8.42 ± 0.10 | [4] |

Storage and Stability:

This compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere and protected from light to prevent degradation.[1][4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a quartet for the methine proton of the ethyl group, a doublet for the methyl protons, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the two carbons of the aminoethyl group.

-

Infrared (IR) Spectroscopy: A characteristic sharp and intense absorption band for the nitrile group (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹ for aromatic nitriles.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ). Fragmentation patterns would likely involve the loss of the aminoethyl group or parts of it.

Synthesis of this compound

The enantioselective synthesis of this compound is a key step in its utilization for chiral drug development. A common and effective method involves the asymmetric reduction of a prochiral ketone precursor, 4-acetylbenzonitrile.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 4-acetylbenzonitrile to produce the chiral alcohol, which can then be converted to the desired amine.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-acetylbenzonitrile in a suitable solvent such as methanol.[6]

-

Catalyst and Reagents: Add a chiral catalyst (e.g., a ruthenium- or iridium-based complex with a chiral ligand) and a hydrogen source, such as ammonium formate and acetic acid.[6]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete conversion (typically monitored by TLC or HPLC).[6]

-

Workup and Purification: After the reaction is complete, concentrate the solvent. Add a basic solution (e.g., 1 M KOH) and extract the product with an organic solvent like dichloromethane. Dry the organic layer, filter, and concentrate to obtain the crude chiral alcohol. Purify the alcohol by column chromatography.

-

Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through a two-step process involving activation of the hydroxyl group (e.g., by mesylation or tosylation) followed by nucleophilic substitution with an azide source (like sodium azide) and subsequent reduction of the azide to the amine.

It is imperative to monitor the enantiomeric excess (e.e.) at each chiral step, typically using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery: A Potassium Channel Modulator

This compound has been identified as a novel potassium channel opener.[4] Potassium channels are crucial in regulating cellular excitability, and their modulation has therapeutic potential in a wide range of diseases.

Mechanism of Action:

Potassium channel openers work by increasing the permeability of potassium ions across the cell membrane. This leads to hyperpolarization of the cell, making it less excitable. This mechanism is particularly relevant in smooth muscle relaxation and neuronal activity modulation.

Therapeutic Potential:

This compound is being investigated as a bladder-selective compound for the treatment of urge urinary incontinence (UUI).[4] The rationale is that by opening potassium channels in the bladder smooth muscle, it can induce relaxation and alleviate the symptoms of an overactive bladder.

Analytical Methods for Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape is typically used.

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the benzonitrile moiety absorbs strongly (e.g., around 254 nm).

-

Quantification: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Workflow for Analytical QC:

Caption: A typical analytical quality control workflow.

Safety and Handling

While specific toxicity data for this compound is limited, information from related compounds such as 4-(2-aminoethyl)benzonitrile hydrochloride suggests that it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel pharmaceuticals. Its unique structure, combining a benzonitrile moiety with a chiral aminoethyl group, makes it a key intermediate for accessing complex molecular architectures. The emerging application of this compound as a potassium channel modulator for conditions like urge urinary incontinence highlights the importance of continued research into its synthesis, pharmacology, and analytical characterization. As with any potent biological molecule, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory and beyond.

References

- 1. 36244-70-9|this compound|BLD Pharm [bldpharm.com]

- 2. Latest developments in K-channel modulator pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-[(1S)-1-aminoethyl]benzonitrile: A Promising Uroselective Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[(1S)-1-aminoethyl]benzonitrile, a chiral small molecule that has emerged as a significant investigational compound in the field of urology. Its potential as a bladder-selective potassium channel opener positions it as a promising candidate for the development of novel therapeutics for lower urinary tract disorders, particularly overactive bladder (OAB) and urge urinary incontinence (UUI). This document delves into its chemical identity, synthesis, mechanism of action, and the experimental methodologies employed to characterize its pharmacological profile.

Chemical Identity and Properties

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-4-(1-Aminoethyl)benzonitrile .

It is also known by several synonyms, including:

-

4-[(1S)-1-aminoethyl]benzonitrile

-

Benzonitrile, 4-(1-aminoethyl)-, (S)-

-

(S)-alpha-Methyl-4-cyanobenzylamine

The compound is often studied and supplied as its hydrochloride salt, This compound hydrochloride [1].

Chemical Structure and Stereochemistry

The chemical structure of 4-[(1S)-1-aminoethyl]benzonitrile is characterized by a central benzene ring substituted with a nitrile group (-C≡N) at the 4-position and a (1S)-1-aminoethyl group at the 1-position. The "(1S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom of the ethylamine side chain bonded to the benzene ring. This specific stereoisomer is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-[(1S)-1-aminoethyl]benzonitrile and its hydrochloride salt is presented in Table 1. The hydrochloride salt exhibits improved solubility in aqueous media, a desirable characteristic for pharmaceutical development and in vitro biological assays[1].

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-[(1S)-1-aminoethyl]benzonitrile | N/A |

| CAS Number (Racemate) | 86225-78-7 | [2] |

| CAS Number ((S)-enantiomer) | Not specified | N/A |

| CAS Number ((S)-hydrochloride) | 911372-80-0 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance (Hydrochloride) | White to off-white solid | [1] |

| Solubility (Hydrochloride) | Soluble in water | [1] |

| Predicted Boiling Point | 273.7 ± 23.0 °C | [2] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 8.42 ± 0.10 | [2] |

Table 1: Physicochemical Properties of 4-[(1S)-1-aminoethyl]benzonitrile.

Synthesis of 4-[(1S)-1-aminoethyl]benzonitrile

The synthesis of 4-[(1S)-1-aminoethyl]benzonitrile, particularly with the desired (S)-stereochemistry, is a critical aspect of its development. The primary route involves the asymmetric reductive amination of a prochiral ketone precursor, 4-acetylbenzonitrile.

Asymmetric Reductive Amination

This enantioselective method is favored for its efficiency and control over the stereochemical outcome. The general workflow is depicted in the diagram below.

References

(S)-4-(1-aminoethyl)benzonitrile: A Comprehensive Technical Guide for Advanced Drug Development

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis and application of enantiomerically pure molecules are paramount. Chiral amines, in particular, represent a critical class of building blocks, estimated to be present in over 40% of all active pharmaceutical ingredients (APIs). Their stereochemistry often dictates the pharmacological and toxicological profile of a drug candidate. Within this essential molecular family, (S)-4-(1-aminoethyl)benzonitrile, identified by its CAS number 36244-70-9, has emerged as a particularly valuable intermediate. Its unique structure, featuring a chiral ethylamine group attached to a benzonitrile moiety, offers medicinal chemists a versatile scaffold for constructing complex molecular architectures with high biological potency. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and provides a handle for further chemical transformations into functionalities such as carboxylic acids, amides, or various heterocycles.[1]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and purification to its analytical characterization and strategic applications. The methodologies described herein are grounded in established chemical principles and aim to provide a practical framework for the utilization of this key chiral intermediate.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective application. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36244-70-9 | [2] |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | C--INVALID-LINK--C1=CC=C(C=N)C=C1 | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Enantioselective Synthesis: Pathways to Enantiopurity

The synthesis of this compound with high enantiomeric excess is a critical step in its utilization. Several strategic approaches can be employed, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: A Proactive Approach to Chirality

Asymmetric synthesis aims to create the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution. Biocatalysis has emerged as a powerful and green methodology for the synthesis of chiral amines.

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. This method is highly attractive due to its excellent enantioselectivity and environmentally benign reaction conditions.[3] The synthesis of this compound can be achieved through the asymmetric amination of the prochiral ketone, 4-acetylbenzonitrile.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This protocol is a representative methodology based on established principles of biocatalytic amination.[4]

1. Materials:

-

4-Acetylbenzonitrile (precursor)

-

(S)-selective ω-transaminase (e.g., from Aspergillus terreus)[5]

-

Amine donor (e.g., L-Alanine or Isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent (e.g., DMSO, if needed for substrate solubility)

-

Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) for cofactor regeneration (optional, for equilibrium shift)

-

Glucose (if using GDH)

2. Procedure:

-

In a temperature-controlled reaction vessel, dissolve 4-acetylbenzonitrile in the buffer solution. A co-solvent such as DMSO may be used to enhance solubility.

-

Add the amine donor in excess to drive the reaction equilibrium towards the product.

-

Add the PLP cofactor to the reaction mixture.

-

If employing a cofactor regeneration system, add LDH, GDH, and glucose.

-

Initiate the reaction by adding the (S)-selective ω-transaminase.

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess.

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices:

-

Enzyme Selection: The choice of an (S)-selective transaminase is crucial for obtaining the desired enantiomer.

-

Amine Donor Excess: The transamination reaction is reversible. Using a large excess of the amine donor shifts the equilibrium towards the formation of the amine product.

-

Cofactor Regeneration: The optional LDH/GDH system removes the pyruvate co-product, further driving the reaction forward and regenerating the cofactor for the transaminase, thus improving efficiency.

Caption: Biocatalytic synthesis of this compound.

Another powerful method is the asymmetric transfer hydrogenation of 4-acetylbenzonitrile. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen from a hydrogen donor (e.g., formic acid, isopropanol) to the ketone in a stereoselective manner.[6]

Chiral Resolution: Separating Enantiomers

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. The most common approach is the formation of diastereomeric salts.

This technique involves reacting the racemic 4-(1-aminoethyl)benzonitrile with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives), to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve racemic 4-(1-aminoethyl)benzonitrile in a suitable solvent (e.g., methanol, ethanol). Add a solution of a chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Purification and Characterization

Purification of this compound is typically achieved by standard laboratory techniques such as column chromatography on silica gel or distillation under reduced pressure. The purity and identity of the compound are confirmed by a combination of analytical methods.

Analytical Characterization

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for resolving a wide range of chiral amines.[8]

Exemplary HPLC Protocol for Chiral Separation

-

Column: Chiralpak® AD-H or similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Temperature: Ambient.

Caption: General workflow for chiral HPLC analysis.

-

-

¹H NMR: Expect signals in the aromatic region (around 7-8 ppm), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons (NH₂).

-

¹³C NMR: Expect signals for the nitrile carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A sharp absorption around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching of the primary amine will appear as a pair of bands in the 3300-3500 cm⁻¹ region.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds. The benzonitrile moiety is a known pharmacophore that can act as a hydrogen bond acceptor, mimicking carbonyl groups in biological systems.[10] The chiral amine provides a key interaction point for stereospecific binding to biological targets. This intermediate is particularly useful in the development of enzyme inhibitors and receptor modulators. While specific blockbuster drugs directly synthesized from this starting material are not prominently disclosed in the public domain, its structural motifs are present in various clinical candidates and patented compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related aminobenzonitriles should be considered for guidance.[11]

-

General Hazards: Aminobenzonitriles are generally considered toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a strategically important chiral building block with significant potential in modern drug discovery and development. Its synthesis, particularly through enantioselective biocatalytic methods, offers a green and efficient route to this valuable intermediate. A thorough understanding of its properties, analytical characterization, and safe handling is essential for its successful application in the synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to leverage the unique chemical attributes of this compound in their pursuit of innovative medicines.

References

- 1. 4-Aminobenzonitrile(873-74-5) 1H NMR [m.chemicalbook.com]

- 2. 36244-70-9|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Enantioselective World of Chiral Benzonitriles: A Technical Guide to Their Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of medicinal chemistry and materials science, the subtle yet profound influence of chirality dictates molecular interactions and macroscopic properties. This guide provides an in-depth exploration of chiral benzonitriles, a class of molecules holding significant promise in drug discovery and advanced materials. We will delve into their physical and chemical properties, moving beyond a mere cataloging of data to an analysis of the causal relationships between stereochemistry and function. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights and experimental protocols.

The Significance of Chirality in Benzonitrile Scaffolds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry.[1] The two mirror-image forms, known as enantiomers, can exhibit remarkably different biological activities.[2] In the context of benzonitriles, the introduction of a chiral center or a chiral axis transforms a simple aromatic nitrile into a stereochemically complex molecule with the potential for highly specific interactions with biological targets or for the formation of ordered supramolecular structures.[3][4]

The benzonitrile moiety itself is a versatile functional group. The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the nitrile carbon itself, making it a key synthon in organic chemistry.[5] When combined with chirality, these molecules become powerful tools in the design of novel therapeutics and functional materials.[6] For instance, the benzonitrile group in the breast cancer drug Finrozole acts as a hydrogen bond acceptor, crucial for its inhibitory action on the aromatase enzyme.[6]

Physical Properties of Chiral Benzonitriles: A Tale of Two Enantiomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can diverge in the presence of other chiral molecules or in the solid state.[2]

Melting Point, Boiling Point, and Solubility

For a pair of enantiomers, the melting and boiling points are identical. However, the physical properties of a racemic mixture (a 1:1 mixture of both enantiomers) can differ from those of the pure enantiomers. This is due to differences in the crystal lattice packing of the racemic compound compared to the enantiopure substance.[7][8]

Table 1: Physical Properties of Benzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₅N | [9] |

| Molar Mass | 103.12 g/mol | [10] |

| Melting Point | -13 °C | [9][11][12][13] |

| Boiling Point | 190.7-191.3 °C | [9][10][11] |

| Density | 1.01 g/mL at 15 °C | [9] |

| Solubility in Water | 0.4331 g/100 g at 25 °C | [9] |

Chiroptical Properties: The Interaction with Polarized Light

The defining physical property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers rotate light to an equal extent but in opposite directions.[2] This phenomenon is the basis for chiroptical spectroscopy, a powerful tool for characterizing chiral compounds.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14] The resulting CD spectrum is unique to a specific enantiomer and its stereochemistry. For atropisomeric benzonitriles, which possess axial chirality, CD spectroscopy is invaluable for determining their absolute configuration and studying their conformational stability.[7]

Chemical Properties and Reactivity of Chiral Benzonitriles

The chemical reactivity of chiral benzonitriles is governed by the interplay of the nitrile group's electronic properties and the stereochemical environment imposed by the chiral element.

Reactivity of the Nitrile Group

The nitrile group is highly polarized, with an electrophilic carbon atom. This makes it susceptible to nucleophilic attack, leading to a variety of chemical transformations.[5] The presence of a chiral center or axis near the nitrile group can influence the stereochemical outcome of these reactions, allowing for diastereoselective transformations. For example, the reaction of benzonitrile oxide with chiral homoallylic alcohols proceeds with good diastereoselectivity.[9]

Common Reactions of the Nitrile Group:

-

Hydrolysis: Conversion to amides and carboxylic acids. The rate of this reaction is sensitive to the electronic nature of substituents on the aromatic ring.[5]

-

Reduction: Formation of primary amines using reducing agents like lithium aluminum hydride.

-

Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

Influence of Chirality on Reactivity: Kinetic Resolution

Kinetic resolution is a powerful strategy for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[8] In the context of chiral benzonitriles, this can be applied to selectively react one enantiomer in a racemic mixture, leaving the other enantiomer in excess. This difference in reactivity arises from the diastereomeric transition states formed between each enantiomer and the chiral reagent.[15] Dynamic kinetic resolution (DKR) is an even more powerful technique that combines this rate difference with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer.[3][16]

Synthesis and Characterization of Chiral Benzonitriles

The synthesis of enantiomerically pure benzonitriles is a significant challenge in organic chemistry. Recent advances have focused on catalytic atroposelective methods to construct axially chiral benzonitriles.[6]

Atroposelective Synthesis of Axially Chiral Benzonitriles

A notable strategy involves the N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution of racemic 2-arylbenzaldehydes. This method allows for the formation of the nitrile group while simultaneously controlling the axial chirality, affording axially chiral benzonitriles in high yields and enantioselectivities.[17]

Experimental Protocol: NHC-Catalyzed Atroposelective Synthesis of an Axially Chiral Benzonitrile (General Procedure)

-

Reactant Preparation: To a dried vial, add the racemic 2-arylbenzaldehyde (1.0 equiv.), sulfonamide (1.2 equiv.), and a chiral NHC precatalyst (0.1 equiv.).

-

Solvent and Base Addition: Add the appropriate solvent (e.g., toluene) and a base (e.g., DBU, 1.2 equiv.).

-

Reaction: Stir the mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or HPLC.

-

Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography on silica gel.

Caption: General workflow for the NHC-catalyzed synthesis of chiral benzonitriles.

Analytical Characterization

The characterization of chiral benzonitriles requires a combination of standard and specialized analytical techniques.

Table 2: Analytical Techniques for Chiral Benzonitriles

| Technique | Purpose |

| NMR Spectroscopy | Structural elucidation and confirmation of the benzonitrile framework. |

| Mass Spectrometry | Determination of molecular weight and elemental composition. |

| Chiral HPLC | Separation and quantification of enantiomers to determine enantiomeric excess (ee). |

| Circular Dichroism (CD) | Determination of absolute configuration and study of chiroptical properties. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and absolute configuration of a single crystal.[18][19] |

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for a wide range of chiral compounds.[20][21]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio will need to be optimized for the specific compound.

-

Sample Preparation: Dissolve a small amount of the chiral benzonitrile in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

Caption: Workflow for determining the enantiomeric excess of chiral benzonitriles using chiral HPLC.

Applications in Drug Discovery and Development

The unique properties of chiral benzonitriles make them attractive scaffolds for the development of new therapeutic agents. The stereochemistry of a drug can have a profound impact on its pharmacological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects.[22]

Chiral Benzonitriles as Enzyme Inhibitors

Many benzonitrile-containing drugs function as enzyme inhibitors. The nitrile group can participate in key interactions within the enzyme's active site, while the chiral centers dictate the precise orientation of the molecule for optimal binding.

Letrozole and Anastrozole: A Case Study

Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.[23][24][25] Both are chiral molecules containing a benzonitrile moiety. While these drugs are used as racemates, their inhibitory activity primarily resides in one of the enantiomers. The pharmacology of these drugs involves the suppression of estrogen production by inhibiting the aromatase enzyme.[22][26][27][28][29]

Chiral Benzonitriles in Materials Science

The ability of chiral molecules to self-assemble into ordered structures makes them valuable components in the design of advanced materials.

Liquid Crystals

Chiral molecules can induce the formation of chiral liquid crystalline phases, such as cholesteric or twisted nematic phases.[30][31] Benzonitrile-containing liquid crystals are of interest due to the strong dipole moment of the nitrile group, which can influence the dielectric properties of the material. The incorporation of chirality can lead to materials with unique optical properties and responsiveness to external stimuli.[28][32]

Supramolecular Chemistry

Chiral benzonitriles can serve as building blocks for the construction of complex supramolecular architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[4][33][34][35][36] The chirality of the individual molecules can be transferred to the supramolecular assembly, leading to the formation of helical structures with specific handedness.[33]

Future Perspectives

The field of chiral benzonitriles is poised for significant growth. The development of more efficient and versatile enantioselective synthetic methods will enable the exploration of a wider range of chiral benzonitrile structures. In drug discovery, a deeper understanding of the structure-activity relationships of individual enantiomers will facilitate the design of more potent and selective therapeutics with improved safety profiles. In materials science, the rational design of chiral benzonitriles will lead to the creation of novel liquid crystals, polymers, and supramolecular materials with tailored properties for applications in optics, electronics, and sensing.

This guide has provided a comprehensive overview of the physical and chemical properties of chiral benzonitriles, grounded in fundamental principles and illustrated with practical examples and protocols. As research in this area continues to evolve, the insights and methodologies presented here will serve as a valuable resource for scientists and researchers working at the forefront of chemistry, biology, and materials science.

References

- 1. ijpsr.com [ijpsr.com]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Supramolecular Chirality Transfer toward Chiral Aggregation: Asymmetric Hierarchical Self‐Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concentration effects in solid-state CD spectra of chiral atropisomeric compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. benzonitrile [chemister.ru]

- 10. Benzonitrile - Wikipedia [en.wikipedia.org]

- 11. Benzonitrile CAS#: 100-47-0 [m.chemicalbook.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 16. researchgate.net [researchgate.net]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. shimadzu.com [shimadzu.com]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The pharmacology of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacological and clinical profile of anastrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 26. m.youtube.com [m.youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Letrozole: Pharmacology, toxicity and potential therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and characterization of chiral liquid crystal polymers containing donor–acceptor group | Semantic Scholar [semanticscholar.org]

- 31. Physical properties and crystal structures of chiral drugs | Semantic Scholar [semanticscholar.org]

- 32. ajchem-a.com [ajchem-a.com]

- 33. Supramolecular helical columns from the self-assembly of chiral rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Chiral Supramolecular Self-Assembly Catalysts with Enhanced Metal Ion Interaction for Higher Enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Self-assembled stereomutation with supramolecular chirality inversion - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 36. mdpi.com [mdpi.com]

Spectroscopic data for (S)-4-(1-aminoethyl)benzonitrile (NMR, IR, Mass Spec)

<

Introduction

(S)-4-(1-aminoethyl)benzonitrile is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine, a nitrile group, and a stereocenter, necessitates a comprehensive spectroscopic characterization to ensure enantiomeric purity, structural integrity, and quality control throughout the synthetic and application processes. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, the amine and methine protons of this compound can undergo proton exchange, which can broaden their signals. The addition of a small amount of D₂O can be used to confirm the presence of exchangeable protons, as the N-H signal will disappear.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Presentation: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Aromatic (ortho to CN) |

| ~7.45 | Doublet | 2H | Aromatic (meta to CN) |

| ~4.20 | Quartet | 1H | Methine (CH) |

| ~1.60 | Broad Singlet | 2H | Amine (NH₂) |

| ~1.45 | Doublet | 3H | Methyl (CH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.4-7.7 ppm): The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear further downfield (~7.65 ppm) compared to the protons meta to the nitrile group (~7.45 ppm).

-

Methine Proton ( ~4.20 ppm): The quartet arises from the coupling of the methine proton with the three protons of the adjacent methyl group (n+1 rule). Its downfield shift is due to the proximity of the electron-withdrawing phenyl ring and the nitrogen atom.

-

Amine Protons (~1.60 ppm): The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.[1] This signal will disappear upon the addition of D₂O.

-

Methyl Protons (~1.45 ppm): The doublet is a result of the coupling with the single methine proton.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Choices: ¹³C NMR is less sensitive than ¹H NMR, requiring a greater number of scans. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous peak assignment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz spectrometer corresponds to a ¹³C frequency of approximately 100 MHz.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Presentation: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~148 | Quaternary | Aromatic (C-CH) |

| ~132 | CH | Aromatic (ortho to CN) |

| ~128 | CH | Aromatic (meta to CN) |

| ~122 | Quaternary | Nitrile (CN) |

| ~119 | Quaternary | Aromatic (C-CN) |

| ~51 | CH | Methine |

| ~25 | CH₃ | Methyl |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (119-148 ppm): Four distinct signals are expected for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbon attached to the nitrile group and the carbon attached to the ethylamine group will be quaternary and can be distinguished by their chemical shifts.

-

Nitrile Carbon (~122 ppm): The carbon of the nitrile group typically appears in this region and is characteristically a sharp, less intense signal.

-

Aliphatic Carbons (25-51 ppm): The methine carbon (~51 ppm) is deshielded by the attached nitrogen and aromatic ring. The methyl carbon (~25 ppm) appears at a typical upfield chemical shift for an sp³ hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality in Experimental Choices: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared. The thin film method is often the simplest for small quantities of liquid or low-melting solids.

Experimental Protocol: IR Data Acquisition (Thin Film)

-

Sample Preparation: Place a small drop of the neat compound onto a salt plate. Place a second salt plate on top and gently press to create a thin film.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, sharp (doublet) | N-H stretch | Primary Amine |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic |

| ~2230 | Strong, sharp | C≡N stretch | Nitrile |

| 1650-1580 | Medium | N-H bend | Primary Amine |

| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

Interpretation of the IR Spectrum

-

N-H Stretching (3400-3250 cm⁻¹): Primary amines (R-NH₂) characteristically show two bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1][2][3]

-

C≡N Stretching (~2230 cm⁻¹): The nitrile group gives a very characteristic sharp and strong absorption in this region of the spectrum.[4] Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[4]

-

N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this region.[2][3]

-

Aromatic and Aliphatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretches, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group.

Workflow for IR Analysis

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, as it typically produces a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion and major fragment ions.

Data Presentation: Expected Mass Spectrometry Data

| m/z (mass-to-charge) | Ion |

| 147.0917 | [M+H]⁺ |

| 130.0651 | [M-NH₂]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular weight of C₉H₁₀N₂ is 146.19 g/mol .[5] In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 147.0917.

-

Fragmentation: A common fragmentation pathway for benzylamines is the loss of the amino group.[6][7][8][9] This would result in a fragment ion corresponding to the loss of NH₂ (16 amu), leading to a peak at m/z 130.0651. This fragment is stabilized by the aromatic ring.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The collective data from NMR, IR, and mass spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique and complementary piece of structural information, from the atomic connectivity and chemical environment revealed by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation confirmed by MS. Adherence to the detailed protocols and a thorough understanding of the principles behind the data interpretation are paramount for ensuring the quality and integrity of this important chemical entity in research and development.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. wikieducator.org [wikieducator.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]

- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility profile of (S)-4-(1-aminoethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (S)-4-(1-aminoethyl)benzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a promising chemical entity to a viable therapeutic agent.[1][2] Poor solubility can create significant hurdles, leading to low bioavailability, unreliable in vitro results, and underestimated toxicity, ultimately increasing development costs and timelines.[3][4] This guide is dedicated to the scientific community—researchers, chemists, and drug development professionals—who grapple with these challenges daily.

We will delve into the specific solubility profile of this compound, a chiral amine and a valuable building block in medicinal chemistry.[5][6] While specific, experimentally-derived solubility data for this compound across a wide range of organic solvents is not extensively published, this guide will provide a robust framework for its determination. We will synthesize foundational chemical principles with field-proven experimental methodologies to empower researchers to accurately and efficiently map the solubility of this and similar molecules. Our focus is not merely on protocols but on the underlying rationale, ensuring that every experimental choice is understood and every result is trustworthy.

Understanding the Solute: this compound

This compound is a chiral molecule featuring a primary amine, a nitrile group, and a benzene ring.[7][8] Each of these functional groups plays a pivotal role in defining its interactions with various solvents.

-

Primary Amine (-NH₂): This group is a hydrogen bond donor and acceptor, making it capable of strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).[9][10] As a Lewis base, it can also react with acidic solvents.

-

Benzene Ring: This aromatic, non-polar moiety contributes to solubility in non-polar and aromatic solvents (e.g., toluene, benzene) through π-π stacking and van der Waals interactions.[11][12]

-

Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.[11]

-

Chiral Center: The stereogenic center at the ethyl group means that interactions with other chiral molecules or in chiral environments can be stereoselective, a critical consideration in pharmaceutical applications.[5]

The interplay of these features suggests a complex solubility profile. The molecule is amphiphilic to a degree, possessing both polar (amine, nitrile) and non-polar (benzene ring) characteristics. Therefore, its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: The Principles of Solvation

The adage "like dissolves like" is the guiding principle of solubility.[13] This concept is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions are:

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors (e.g., methanol, ethanol) or acceptors (e.g., acetone, ethyl acetate) will interact favorably with the amine and nitrile groups. Protic solvents are expected to be particularly effective.

-

Dipole-Dipole Interactions: The polar nitrile group will interact strongly with other polar solvent molecules like acetonitrile and dimethylformamide (DMF).

-

Van der Waals Forces (London Dispersion Forces): The non-polar benzene ring will interact with non-polar solvents like hexane and toluene through these weaker forces.[11]

A solvent's effectiveness is determined by its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[4] It is a critical parameter for drug formulation and development.[14] The "gold standard" for its determination is the Shake-Flask Method .[15][16]

Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of this compound using the shake-flask method coupled with gravimetric analysis.

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol provides a self-validating system for determining the thermodynamic solubility of this compound.[17]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Apparatus and Materials:

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Small vials with screw caps (e.g., 4 mL glass vials)

-

Volumetric pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Pre-weighed evaporation dishes or vials[17]

-

Drying oven

-

This compound (solid)

-

Selected organic solvent (analytical grade)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[15]

-

Pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.[4]

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter and dispense the clear filtrate into a clean, dry vial. This step is critical to ensure no solid particles are transferred.

-

-

Gravimetric Quantification:

-

Pipette a precise volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed evaporation dish.[2]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven may be used at a temperature well below the solute's decomposition point.

-

Once the solvent is removed, dry the dish containing the solid residue in an oven until a constant weight is achieved.[2][17]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dry residue.

-

The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

Predictive Solubility Profile

While comprehensive experimental data is pending, a predictive solubility profile can be constructed based on the physicochemical properties of this compound and general solubility principles for amines and benzonitrile derivatives.[9][11]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the amine group.[9][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the nitrile group and hydrogen bond acceptance by the solvent. |

| Ketones | Acetone, MEK | Moderate | Acetone is a good hydrogen bond acceptor and can dissolve a range of polar and non-polar compounds.[18] |

| Esters | Ethyl Acetate | Moderate to Low | Acts as a hydrogen bond acceptor but has significant non-polar character. |

| Ethers | Diethyl Ether, THF | Low | Limited polarity and hydrogen bonding capability. All amines are generally soluble in diethyl ether.[9] |

| Aromatic | Toluene, Benzene | Moderate | Favorable π-π stacking interactions with the molecule's benzene ring.[11] |

| Halogenated | Dichloromethane (DCM) | Moderate | Capable of dissolving a wide range of organic compounds; moderate polarity. |

| Non-Polar | Hexane, Cyclohexane | Very Low | Mismatch in polarity; intermolecular forces are too weak to overcome the solute's crystal lattice energy.[10] |

Disclaimer: This table presents a predictive profile. Experimental verification using the protocol described in Section 3 is essential for obtaining accurate quantitative data.

Factors Influencing Solubility: A Relational View

The solubility of this compound is a result of a complex balance of forces between its functional groups and the solvent's properties.

Caption: Relationship between solute functional groups and solvent properties.

Alternative & Complementary Analytical Techniques

While gravimetric analysis is robust, it can be time-consuming. Other methods can be employed for quantification, especially in a high-throughput setting.

-

UV-Vis Spectroscopy: If the compound has a chromophore (the benzonitrile group does), its concentration in the saturated solution can be determined by measuring its absorbance and using a pre-established calibration curve.[3][16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. It is particularly useful for complex mixtures or when high accuracy is required.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of the solute by integrating its signal against a known concentration of an internal standard.[5][19]

The choice of method depends on the required throughput, accuracy, and available instrumentation.[20] For chiral compounds like this compound, chiral HPLC can also be used to confirm that no racemization has occurred during the experiment.[19]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining a theoretical understanding of its molecular structure with rigorous, validated experimental protocols like the shake-flask method, researchers can generate the reliable data necessary for advancing their drug discovery and development projects. The provided predictive data serves as a starting point for solvent selection, but must be followed by empirical measurement to establish a definitive solubility profile. The principles and methods detailed herein are broadly applicable, offering a reliable roadmap for tackling solubility challenges across a wide range of chemical entities.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [m.chemicalbook.com]

- 7. appchemical.com [appchemical.com]

- 8. This compound | 36244-70-9 [sigmaaldrich.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Sixty Solvents [chem.rochester.edu]

- 13. 溶剂混溶性表 [sigmaaldrich.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. benzonitrile [chemister.ru]

- 19. books.rsc.org [books.rsc.org]

- 20. resources.saylor.org [resources.saylor.org]

The Nitrile Group: A Versatile Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrile group (–C≡N), once viewed with caution in medicinal chemistry, has emerged as a powerful and versatile pharmacophore in the design of novel therapeutics. Its unique electronic properties, compact size, and ability to engage in a variety of intermolecular interactions have led to its incorporation into a multitude of FDA-approved drugs across diverse therapeutic areas.[1] This guide provides a comprehensive technical overview of the multifaceted roles of the nitrile group in drug design, offering insights into its strategic application to enhance potency, selectivity, and pharmacokinetic profiles. We will delve into its function in non-covalent interactions, its role as a bioisosteric replacement, its impact on metabolic stability, and its growing importance as a "warhead" in covalent inhibitors. This document is intended to serve as a practical resource for researchers and drug development professionals, providing not only theoretical understanding but also actionable experimental protocols and design considerations.

The Fundamental Physicochemical Properties of the Nitrile Group

The utility of the nitrile group as a pharmacophore is rooted in its distinct physicochemical characteristics. Understanding these properties is fundamental to its rational incorporation into drug candidates.

The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear and sterically compact functional group.[2] The high electronegativity of the nitrogen atom creates a strong dipole moment, rendering the nitrogen atom a good hydrogen bond acceptor and the carbon atom electrophilic.[2]

Table 1: Comparative Physicochemical Properties of the Nitrile Group and Other Common Pharmacophores

| Functional Group | Hydrogen Bond Donor/Acceptor | Dipole Moment (Debye) | Size (Molecular Volume) | Lipophilicity (logP contribution) |

| Nitrile (-C≡N) | Acceptor | ~3.5 - 4.0 | Small | -0.3 to -0.5 |

| Carbonyl (C=O) | Acceptor | ~2.5 - 3.0 | Medium | -0.5 to -1.0 |

| Hydroxyl (-OH) | Donor & Acceptor | ~1.7 | Small | -1.0 to -1.5 |

| Amine (-NH2) | Donor & Acceptor | ~1.3 | Small | -1.0 to -1.2 |

| Carboxylic Acid (-COOH) | Donor & Acceptor | ~1.7 | Large | -0.5 to -1.0 |

| Fluoro (-F) | Weak Acceptor | ~1.4 | Very Small | +0.2 to +0.4 |

Note: The values presented are approximate and can vary depending on the molecular context.

The small size and linear geometry of the nitrile group allow it to access sterically confined regions of binding pockets that larger functional groups cannot.[1][3] Its moderate lipophilicity can be advantageous in balancing the overall physicochemical profile of a drug candidate, often improving solubility and permeability.

The Role of the Nitrile Group in Non-Covalent Interactions

The ability of the nitrile group to participate in a variety of non-covalent interactions is a primary reason for its prevalence in modern drug design. These interactions are critical for achieving high binding affinity and selectivity.

Hydrogen Bonding

The lone pair of electrons on the nitrogen atom of the nitrile group makes it a potent hydrogen bond acceptor.[4] It can form hydrogen bonds with backbone amides, as well as the side chains of amino acid residues such as arginine, serine, and asparagine.[4] X-ray crystallography studies of numerous nitrile-containing inhibitors have confirmed the presence of these crucial hydrogen bonding interactions within the active sites of their target proteins.[4][5]

Dipole-Dipole and Polar Interactions

The strong dipole moment of the nitrile group facilitates favorable dipole-dipole and other polar interactions with the protein target. This is particularly important in environments where hydrogen bonding is not the dominant interaction. In some cases, the nitrile group can mimic the polar interactions of a carbonyl group, acting as a non-classical bioisostere.[5]

π-System Interactions

When attached to an aromatic ring, the electron-withdrawing nature of the nitrile group can modulate the π-system of the ring, influencing π-π stacking and other aromatic interactions with residues like phenylalanine, tyrosine, and tryptophan. This can contribute significantly to the overall binding affinity.[3]

The Nitrile Group as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The nitrile group is a versatile bioisostere for several common functional groups.

-

Carbonyl and Hydroxyl Groups: Due to its ability to act as a hydrogen bond acceptor and its similar size, the nitrile group is often used as a bioisostere for carbonyl and hydroxyl groups.[5] This substitution can lead to improved metabolic stability, as nitriles are generally less susceptible to metabolic transformations than carbonyls and hydroxyls.

-

Halogens: The nitrile group can also serve as a bioisostere for halogens, particularly chlorine and bromine.[4] This replacement can reduce lipophilicity and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[4]

-

Alkynes: While both are linear and contain a triple bond, the nitrile group is more polar than an alkyne. Replacing an alkyne with a nitrile can introduce a key hydrogen bond accepting feature.

Impact on Metabolic Stability and Pharmacokinetics

A significant advantage of incorporating a nitrile group into a drug candidate is its generally high metabolic stability.[3][4] The nitrile group is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[4] This can lead to a longer half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[3]

However, it is crucial to consider the structural context of the nitrile group. While aromatic nitriles and those on quaternary carbons are typically very stable, aliphatic nitriles with an α-proton can be susceptible to oxidation, potentially leading to the release of cyanide.[5] Therefore, careful evaluation of the metabolic fate of nitrile-containing compounds is essential during drug development.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of a nitrile-containing compound using liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Negative control compound with known metabolic stability (e.g., warfarin)

-

Acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a master mix of phosphate buffer and liver microsomes.

-

In a 96-well plate, add the master mix to each well.

-

Add the test compound, positive control, and negative control to their respective wells to achieve the final desired concentration (typically 1 µM).

-

-

Initiation of the Reaction:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

-

The Nitrile Group as a Covalent "Warhead"

In recent years, the nitrile group has gained significant attention as an electrophilic "warhead" in the design of covalent inhibitors.[2] These inhibitors form a covalent bond with a nucleophilic residue, typically a cysteine or serine, in the active site of the target protein. This can lead to prolonged and often irreversible inhibition, offering advantages in terms of potency and duration of action.

The electrophilicity of the nitrile carbon can be modulated by the surrounding chemical environment. Electron-withdrawing groups adjacent to the nitrile can enhance its reactivity. The formation of the covalent bond is often reversible, which can be advantageous in minimizing off-target effects and potential toxicity.[2]

Mechanism of Covalent Inhibition by a Nitrile Warhead

The following diagram illustrates the general mechanism of covalent inhibition of a cysteine protease by a nitrile-containing inhibitor.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]